
(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
Overview
Description
(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a synthetic non-steroidal androgen receptor modulator (SARM) that has been developed for potential use in medical research. This compound is known for its ability to selectively target androgen receptors, making it a promising candidate for various therapeutic applications.
Chemical Reactions Analysis
(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro groups, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with androgen receptors and its potential effects on cellular processes.
Medicine: As a SARM, it is investigated for potential therapeutic applications in conditions like muscle wasting and osteoporosis.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its selective binding to androgen receptors. This binding modulates the receptor’s activity, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth, bone density, and other physiological functions.
Comparison with Similar Compounds
(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is unique due to its selective androgen receptor modulation properties. Similar compounds include other SARMs like:
Ostarine (MK-2866): Known for its muscle-building properties.
Ligandrol (LGD-4033): Studied for its potential in treating muscle wasting.
RAD140: Investigated for its effects on muscle and bone health.
Compared to these compounds, this compound offers a unique balance of selectivity and potency, making it a valuable candidate for further research.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-9(2-1-5-14-10)11(16)15-6-3-8(13)4-7-15/h1-2,5,8H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIBPSLUKVDLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


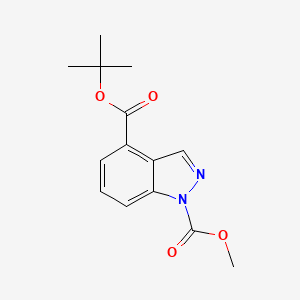
![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)
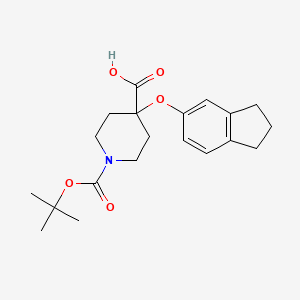


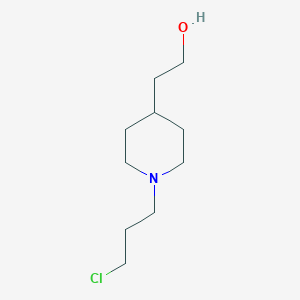
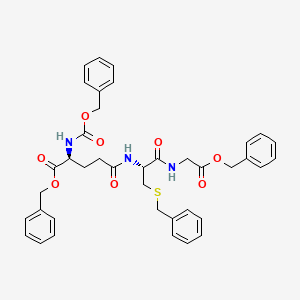
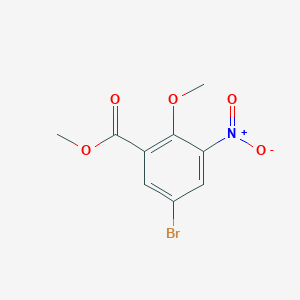
![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)
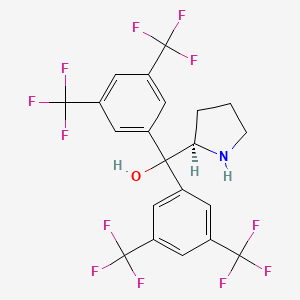
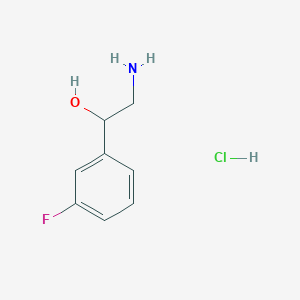
![Methyl 3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B1469610.png)


